An In-Depth Technical Guide to 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine: Structure, Properties, and Synthetic Strategies
An In-Depth Technical Guide to 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine is a highly functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a reactive iodine atom, a bromine atom amenable to further transformation, and a cyclopropylmethoxy group, offers a rich platform for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and plausible synthetic routes for this compound. Furthermore, it delves into the anticipated reactivity and potential applications of 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine as a key intermediate in the development of novel therapeutic agents, drawing insights from the well-established chemistry of related bromo-iodo-pyridine scaffolds.
Introduction: The Strategic Importance of Polysubstituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The strategic introduction of multiple, distinct functional groups onto the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, profoundly influencing its pharmacological profile, including target affinity, selectivity, and pharmacokinetic properties. Halogenated pyridines, in particular, serve as exceptionally valuable intermediates due to their propensity to participate in a wide array of cross-coupling reactions.
5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine (CAS No. 2741307-49-1) emerges as a compound of significant interest within this class. The presence of both bromine and iodine atoms at positions 5 and 2, respectively, offers orthogonal reactivity, enabling selective and sequential chemical modifications. The cyclopropylmethoxy group at the 3-position introduces a lipophilic and metabolically stable moiety, a desirable feature in many drug design strategies. This guide aims to consolidate the available information and provide expert insights into the chemical nature and utility of this promising synthetic intermediate.
Chemical Structure and Physicochemical Properties
The fundamental characteristics of 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine are summarized below.
Molecular Structure
The chemical structure of 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine is depicted below.
Figure 1: Chemical Structure of 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine.
Physicochemical Data
A summary of the key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 2741307-49-1 | |
| Molecular Formula | C₉H₉BrINO | |
| Molecular Weight | 353.98 g/mol | |
| SMILES Code | IC1=NC=C(Br)C=C1OCC2CC2 |
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons and the cyclopropylmethoxy group. The two aromatic protons on the pyridine ring will likely appear as doublets in the downfield region. The protons of the cyclopropylmethyl group will exhibit characteristic multiplets in the upfield region, with the methylene protons adjacent to the oxygen appearing as a doublet.
¹³C NMR Spectroscopy
The carbon NMR spectrum would display nine distinct signals corresponding to each carbon atom in the molecule. The carbon atoms of the pyridine ring will resonate in the aromatic region, with their chemical shifts influenced by the electron-withdrawing effects of the halogen substituents and the electron-donating effect of the ether group. The carbons of the cyclopropylmethoxy group will appear in the aliphatic region.
Mass Spectrometry
The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one bromine atom and one iodine atom.
Synthesis and Manufacturing
A definitive, published synthetic route for 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine is not currently available in peer-reviewed literature, suggesting its likely use as a proprietary intermediate in industrial drug discovery. However, a plausible and logical synthetic strategy can be devised based on established organic chemistry principles and the known synthesis of related compounds.
The proposed synthetic pathway likely commences from a readily available di-substituted pyridine precursor, such as 5-bromo-3-hydroxypyridine. This intermediate can then be subjected to etherification followed by iodination.
Figure 2: Proposed synthetic workflow for 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine.
Step 1: Etherification of 5-Bromo-3-hydroxypyridine
The synthesis would likely begin with the O-alkylation of 5-bromo-3-hydroxypyridine with a suitable cyclopropylmethyl electrophile, such as cyclopropylmethyl bromide. This reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide.
Experimental Protocol (Hypothetical):
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To a solution of 5-bromo-3-hydroxypyridine in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate or sodium hydride at room temperature.
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Stir the mixture for a predetermined time to ensure complete deprotonation.
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Add cyclopropylmethyl bromide to the reaction mixture.
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Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
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Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield 5-bromo-3-(cyclopropylmethoxy)pyridine.
Step 2: Iodination of 5-Bromo-3-(cyclopropylmethoxy)pyridine
The subsequent step involves the regioselective iodination of the electron-rich pyridine ring at the C2 position. This can be achieved using various iodinating agents. Directed ortho-metalation followed by quenching with an iodine source is a powerful strategy for such transformations.
Experimental Protocol (Hypothetical):
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Dissolve 5-bromo-3-(cyclopropylmethoxy)pyridine in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).
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Cool the solution to a low temperature (e.g., -78 °C).
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Add a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), dropwise to effect deprotonation at the C2 position.
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After stirring for a short period, add a solution of iodine in the same solvent.
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Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of sodium thiosulfate.
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Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
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Purify the final product, 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine, by column chromatography or recrystallization.
Reactivity and Applications in Drug Discovery
The synthetic utility of 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the 2-position while leaving the bromine atom at the 5-position intact for subsequent transformations.
Figure 3: Logical relationship of the orthogonal reactivity of the halogen substituents.
This orthogonal reactivity makes 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine an ideal scaffold for the rapid generation of molecular libraries. For instance, a diverse range of aryl, heteroaryl, or alkynyl groups can be introduced at the 2-position via Suzuki, Stille, or Sonogashira coupling reactions. The resulting 5-bromo-3-(cyclopropylmethoxy)-2-substituted pyridine can then undergo a second cross-coupling reaction at the 5-position to introduce another point of diversity.
This step-wise approach provides a powerful tool for structure-activity relationship (SAR) studies in drug discovery programs, allowing for the systematic exploration of the chemical space around the pyridine core to optimize biological activity and ADME (absorption, distribution, metabolism, and excretion) properties.
Conclusion
5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine represents a strategically designed and highly valuable building block for organic synthesis, particularly in the realm of medicinal chemistry. While detailed experimental data remains proprietary, its chemical structure allows for a clear prediction of its physicochemical properties and reactivity. The presence of two distinct and orthogonally reactive halogen atoms, combined with a drug-like cyclopropylmethoxy substituent, makes it an attractive starting material for the efficient construction of complex, polysubstituted pyridine derivatives. As the demand for novel and diverse chemical entities in drug discovery continues to grow, the utility of such well-functionalized intermediates is poised to become increasingly critical.
